Methyl 2-(cyanomethyl)-3-oxobutanoate
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Overview
Description
Methyl 2-(cyanomethyl)-3-oxobutanoate is an organic compound with the molecular formula C7H9NO3 It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes a cyano group, a methyl ester, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(cyanomethyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(cyanomethyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-(cyanomethyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound is used in the development of biochemical probes and as an intermediate in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(cyanomethyl)-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group, being an electron-withdrawing group, activates the adjacent methylene group towards nucleophilic attack. This reactivity is exploited in various synthetic transformations, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 2-(cyanomethyl)-3-oxobutanoate can be compared with other similar compounds such as:
Methyl cyanoacetate: Both compounds contain a cyano group and a methyl ester, but methyl cyanoacetate lacks the ketone functionality.
Ethyl cyanoacetate: Similar to methyl cyanoacetate but with an ethyl ester group instead of a methyl ester.
Methyl acetoacetate: Contains a ketone and an ester group but lacks the cyano group.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
methyl 2-(cyanomethyl)-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(9)6(3-4-8)7(10)11-2/h6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSRNHIHHUTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568389 |
Source
|
Record name | Methyl 2-(cyanomethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137393-50-1 |
Source
|
Record name | Methyl 2-(cyanomethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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